Zirconium hydroxide

Übersicht

Beschreibung

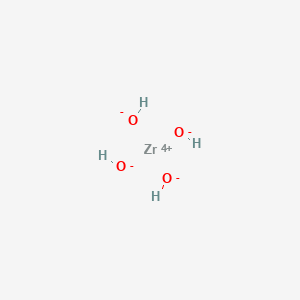

Zirconium hydroxide is an inorganic compound with the chemical formula Zr(OH)₄. It is a white, amorphous powder that is insoluble in water but soluble in acids and alkalis. This compound is commonly used as a precursor for the synthesis of zirconium dioxide (zirconia), which has numerous industrial and scientific applications.

Synthetic Routes and Reaction Conditions:

Precipitation Method: this compound can be synthesized by the precipitation of zirconium salts, such as zirconium oxychloride, with a base like ammonium hydroxide or sodium hydroxide.

Hydrothermal Method: This method involves the reaction of zirconium salts with a base under high temperature and pressure conditions.

Industrial Production Methods:

Neutralization Precipitation: In industrial settings, this compound is often produced by neutralizing zirconium oxychloride with a base.

Alkoxide Hydrolysis: Another industrial method involves the hydrolysis of zirconium alkoxides in the presence of water and an acid catalyst.

Types of Reactions:

Decomposition: When heated to around 550°C, this compound decomposes to form zirconium dioxide and water.

Common Reagents and Conditions:

Bases: Ammonium hydroxide, sodium hydroxide.

Acids: Hydrochloric acid, sulfuric acid, phosphoric acid.

Temperature: Decomposition occurs at 550°C.

Major Products:

Zirconium Dioxide (ZrO₂): Formed by the decomposition of this compound.

Zirconium Salts: Formed by the reaction with mineral acids.

Chemistry:

Biology and Medicine:

Antimicrobial Activity: this compound exhibits antimicrobial properties, making it useful in medical applications.

Industry:

Wirkmechanismus

The mechanism of action of zirconium hydroxide in various applications is primarily based on its chemical reactivity and surface properties. As a catalyst, this compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In drug delivery, this compound nanoparticles can encapsulate therapeutic agents and release them in a controlled manner, targeting specific cells or tissues .

Vergleich Mit ähnlichen Verbindungen

Zirconium Dioxide (ZrO₂): A common product derived from zirconium hydroxide, used in ceramics and catalysis.

Zirconium Chloride (ZrCl₄): Formed by the reaction of this compound with hydrochloric acid, used as a catalyst in organic synthesis.

Zirconium Sulfate (Zr(SO₄)₂): Formed by the reaction with sulfuric acid, used in various industrial applications.

Uniqueness: this compound is unique due to its versatility as a precursor for various zirconium compounds and its wide range of applications in catalysis, drug delivery, and industrial processes. Its ability to form stable complexes with different reagents and its high surface area make it an invaluable material in scientific research and industrial applications .

Biologische Aktivität

Zirconium hydroxide (Zr(OH)₄) has garnered attention in various fields, particularly in biomedical applications due to its unique properties and biological activities. This article explores the biological activity of this compound, including its cytotoxicity, antimicrobial effects, and potential therapeutic applications.

This compound is typically synthesized through the precipitation method, where zirconium salts are reacted with alkaline solutions. The resulting compound is a white, amorphous powder that can be converted into zirconium oxide (ZrO₂) upon calcination. Its chemical structure allows for various interactions with biological systems, making it a subject of interest in nanomedicine and material science.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects on various cell lines. For instance, a study indicated that zirconium nanoparticles (ZrO₂ NPs) showed cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and PC12 (neuroblastoma) in a dose-dependent manner . The half-maximal effective concentration (EC50) values were found to be 13.96 mg/mL for ZrO₂ NPs, indicating a considerable potential for use in cancer therapies .

Table 1: Cytotoxicity of this compound on Different Cell Lines

| Cell Line | EC50 (mg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 13.96 | Induction of apoptosis |

| PC12 | 31 | DNA damage and oxidative stress |

| Jurkat T Cells | 0.5 | TNF-α release and macrophage death |

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies reveal that ZrO₂ nanoparticles possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves the generation of reactive oxygen species (ROS), which disrupts bacterial cell membranes leading to cell death .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Activity | Concentration Tested (mg/mL) |

|---|---|---|

| E. coli | Yes | 10 |

| S. aureus | Yes | 10 |

| A. niger | Yes | 5 |

Case Studies

- Anticancer Applications : A study conducted by Shirani et al. examined the effects of ZrO₂ nanoparticles on MCF-7 cells, demonstrating a significant reduction in cell viability at concentrations above 13 mg/mL. This suggests that zirconium-based compounds could be developed as novel anticancer agents .

- Antimicrobial Coatings : Research has shown that incorporating this compound into medical devices can enhance their antimicrobial properties, reducing the risk of infection post-surgery. This application is particularly relevant in orthopedic implants where infection rates are critical .

- Fluoride Adsorption : this compound has been utilized in water purification processes due to its ability to adsorb fluoride ions effectively. Studies indicate that modified zirconium compounds can achieve fluoride removal efficiencies exceeding 90% under optimal conditions .

Eigenschaften

IUPAC Name |

zirconium(4+);tetrahydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4H2O.Zr/h4*1H2;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIMOVORXAUUQK-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O4Zr, Zr(OH)4 | |

| Record name | Zirconium tetrahydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium_tetrahydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Zirconium(IV) hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065774 | |

| Record name | Zirconium hydroxide (Zr(OH)4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Zirconium hydroxide (Zr(OH)4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14475-63-9, 12688-15-2 | |

| Record name | Zirconium tetrahydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14475-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012688152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014475639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium hydroxide (Zr(OH)4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium hydroxide (Zr(OH)4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium tetrahydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zirconium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIRCONIUM (IV) HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5YIC9E1JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Zirconium Hydroxide interact with target substances for removal?

A1: this compound exhibits a strong affinity for specific ions and molecules. Its effectiveness stems from its surface hydroxyl groups, which can engage in various interactions:

- Adsorption: Electrostatic forces between the positively charged this compound surface and negatively charged species like phosphate, sulfate, and fluoride ions facilitate their adsorption. [, , , , ]

- Ion Exchange: this compound can exchange its surface hydroxyl groups with target anions in solution, leading to effective removal. [, ]

- Ligand Exchange: This process is crucial for phosphate adsorption, where phosphate ions replace surface hydroxyl groups on this compound, forming strong inner-sphere complexes. []

Q2: Can co-adsorbed water affect the performance of this compound in capturing carbon dioxide (CO2)?

A2: Unlike some materials like zeolite 13X, mesoporous this compound demonstrates resilience to co-adsorbed water during CO2 capture. Studies show that it maintains reversible CO2 adsorption-desorption behavior even in the presence of water, making it suitable for real-world CO2 capturing processes. []

Q3: What spectroscopic techniques are useful for characterizing this compound?

A3: Various spectroscopic methods provide insights into the structure and properties of this compound:

- X-Ray Diffraction (XRD): XRD helps identify the crystalline phases present, differentiating between amorphous and crystalline forms of this compound. [, , , , , ]

- X-Ray Photoelectron Spectroscopy (XPS): XPS analyzes the surface chemistry, revealing the presence of hydroxyl groups, their types (terminal or bridging), and the oxidation state of Zirconium. [, , , ]

- Raman Spectroscopy: This technique is sensitive to changes in the crystal structure and can differentiate between various Zirconium Oxide polymorphs. [, ]

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present, including hydroxyl groups and any organic modifications. [, , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly solid-state NMR, can probe the local environment of atoms in this compound, providing insights into its structure and interactions with adsorbates. [, ]

Q4: How does the calcination temperature influence the properties of this compound?

A4: Calcination temperature plays a crucial role in determining the final structure and properties of this compound:

- Crystal Structure: At low calcination temperatures (<100°C), this compound remains amorphous. As the temperature rises, it transforms into various crystalline phases, primarily tetragonal and monoclinic Zirconium Oxide. [, , , , ]

- Stability: Calcination enhances the thermal and chemical stability of this compound by removing water molecules and promoting crystallization. [, ]

Q5: Is this compound stable in acidic or alkaline conditions?

A5: this compound exhibits varying stability depending on pH and temperature.

- Acidic Conditions: While generally stable under mildly acidic conditions, prolonged exposure to highly acidic environments can lead to dissolution. [, ]

Q6: How does the stability of this compound impact its applications?

A6: The stability of this compound under different conditions dictates its suitability for various applications:

- Adsorbent: Its stability in both acidic and alkaline environments makes it a versatile adsorbent for various pollutants across a wide pH range. [, , , , , ]

- Catalyst: The thermal stability achieved through calcination makes this compound a suitable support material for high-temperature catalytic reactions. [, , ]

- Biomedical Applications: Its biocompatibility and potential biodegradability make it attractive for biomedical applications, but further research is needed to assess long-term stability and potential effects in biological environments. [, , ]

Q7: Does this compound exhibit any catalytic activity?

A9: While this compound itself possesses limited catalytic activity, it serves as an excellent support material for various catalysts. Its high surface area, tunable porosity, and thermal stability make it suitable for anchoring catalytically active metal nanoparticles. [, , , ]

Q8: How does the surface area of this compound influence its catalytic performance?

A10: A higher surface area generally translates to more available active sites for catalytic reactions. Mesoporous this compound, with its high surface area, exhibits superior catalytic activity in reactions like CO2 adsorption and n-pentane isomerization. [, ]

Q9: Can the catalytic properties of this compound be further modified?

A9: Yes, modifying this compound can enhance its catalytic properties:

- Sulfation: Treating this compound with sulfate ions creates sulfated Zirconia, a solid acid catalyst with applications in isomerization reactions. [, ]

- Metal Loading: Impregnating this compound with metals like Platinum (Pt) or Ruthenium (Ru) generates supported metal catalysts, highly effective in reactions like n-pentane isomerization and hydrogenation. [, ]

- Ammonium Modification: Incorporating ammonium groups onto the surface of this compound improves its phosphate adsorption capacity and selectivity. []

Q10: How is computational chemistry employed to study this compound?

A10: Computational methods are invaluable for investigating the properties and behavior of this compound at the molecular level:

- Density Functional Theory (DFT) Calculations: DFT helps understand the interactions between this compound and target molecules, elucidate reaction mechanisms, and predict the stability of different structures. []

- Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of this compound in solution, including its interaction with water molecules and other solutes. []

Q11: How does the structure of this compound influence its adsorption capacity for pollutants?

A11: The adsorption capacity of this compound is directly related to its structure:

- Surface Hydroxyl Groups: The number and accessibility of surface hydroxyl groups are crucial for adsorption. Modifying the synthesis conditions or incorporating specific functional groups can tailor the density and reactivity of these sites. [, , , , ]

- Surface Area and Porosity: A high surface area and porous structure provide more adsorption sites and facilitate the diffusion of pollutants, leading to enhanced removal efficiency. [, , ]

- Crystal Structure: Different crystalline forms of Zirconium Oxide, such as tetragonal and monoclinic, exhibit variations in their surface properties and adsorption behavior. [, ]

Q12: How can the stability of this compound be enhanced?

A12: Several strategies can improve the stability of this compound:

- Calcination: Heating this compound at elevated temperatures removes water molecules and promotes crystallization, enhancing its thermal and chemical stability. [, ]

- Surface Modification: Coating this compound with protective layers or incorporating specific functional groups can improve its resistance to harsh conditions. [, ]

- Controlled Synthesis: Optimizing the synthesis parameters, such as pH, temperature, and aging time, can influence the particle size, morphology, and stability of this compound. [, , , , ]

Q13: How is the adsorption capacity of this compound for pollutants quantified?

A13: Several techniques are used to measure the adsorption capacity of this compound:

- Batch Adsorption Experiments: These experiments involve contacting a known amount of this compound with a solution containing the target pollutant. By measuring the concentration of the pollutant in the solution before and after contact, the amount adsorbed can be calculated. [, , , , ]

- Adsorption Isotherms: Isotherms are graphical representations of the equilibrium relationship between the amount of adsorbate adsorbed on the surface of the adsorbent (this compound) and the concentration of the adsorbate in the solution at a constant temperature. Common isotherm models used to fit the experimental data include Langmuir and Freundlich models. [, ]

Q14: How can the morphology and particle size of this compound be characterized?

A14: Microscopic techniques are essential for characterizing the morphology and particle size of this compound:

- Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the size, shape, and arrangement of this compound particles, even at the nanoscale. [, , ]

- Scanning Electron Microscopy (SEM): SEM offers detailed surface images, revealing the morphology and texture of this compound particles. [, , ]

- Dynamic Light Scattering (DLS): DLS measures the hydrodynamic size distribution of particles in solution, providing information about the aggregation behavior of this compound. []

Q15: Are there any alternatives to this compound for pollutant removal?

A15: Yes, various alternative adsorbents exist, each with its advantages and limitations:

- Activated Carbon: Highly porous with a large surface area, effective for a wide range of pollutants, but can be costly and difficult to regenerate. []

- Zeolite: Microporous aluminosilicates with high selectivity for specific ions, but their performance can be hampered by the presence of water. []

- Iron Oxides: Effective for removing arsenic and other heavy metals, but their adsorption capacity can be lower than this compound. []

- Layered Double Hydroxides (LDHs): Highly versatile materials with tunable properties, but their synthesis can be more complex. []

Q16: Can this compound be reused after pollutant adsorption?

A16: Yes, this compound can be regenerated and reused multiple times, enhancing its cost-effectiveness and reducing waste:

- Desorption: Treating the spent this compound with an appropriate desorbing agent can release the adsorbed pollutants, allowing the material to be reused. [, , , ]

- Regeneration: After desorption, this compound can be further treated to restore its original adsorption capacity. [, ]

Q17: What are some essential tools for researching this compound?

A17: Effective research on this compound requires a combination of experimental and computational tools:

- Material Synthesis & Characterization: Facilities for synthesizing this compound with controlled properties (e.g., sol-gel synthesis, hydrothermal methods) and characterizing its structure and morphology (e.g., XRD, TEM, SEM, BET surface area analysis) are essential. [, , , , , , ]

- Adsorption & Catalysis Testing: Equipment for conducting adsorption experiments (e.g., batch adsorption setups, gas adsorption analyzers) and evaluating catalytic activity (e.g., gas chromatography, mass spectrometry) is crucial. [, , , , ]

- Computational Resources: Access to high-performance computing clusters and software for performing DFT calculations and MD simulations is beneficial for understanding the molecular-level behavior of this compound. [, ]

Q18: What are some significant historical developments in this compound research?

A18: Key milestones in this compound research include:

- Early Applications: The use of this compound for various applications, including pigment production and catalysis, dates back to the early 20th century. []

- Development of Zirconia Ceramics: The discovery of Zirconia's excellent mechanical and thermal properties led to its widespread use in ceramics, with this compound serving as a key precursor material. []

- Advances in Nanotechnology: The development of nanostructured this compound materials with enhanced surface area and reactivity opened up new possibilities for adsorption, catalysis, and biomedical applications. [, , , ]

Q19: What are some emerging interdisciplinary applications of this compound?

A19: The unique properties of this compound make it a promising candidate for various interdisciplinary applications:

- Environmental Remediation: Combining this compound with other materials like Layered Double Hydroxides (LDHs) creates hybrid adsorbents with synergistic effects for removing multiple pollutants simultaneously. []

- Catalysis and Energy: Incorporating this compound into advanced catalytic systems for clean energy production, such as fuel cells and hydrogen production, is an active area of research. [, , ]

- Biomedical Engineering: Exploring the use of this compound in drug delivery systems, biosensors, and bone tissue engineering is gaining traction due to its biocompatibility and potential biodegradability. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.